3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile
Overview
Description
3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is an organic compound belonging to the pyridine family It is characterized by the presence of a diethylamino group at the 3-position, two methyl groups at the 4 and 5 positions, and two cyano groups at the 2 and 6 positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a condensation reaction between suitable precursors such as acetylacetone and malononitrile in the presence of ammonium acetate.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and a suitable leaving group on the pyridine ring.
Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano groups can engage in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarboxamide: Similar structure but with amide groups instead of cyano groups.
3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
3-(Diethylamino)-4,5-dimethylpyridine-2,6-dimethyl ester: Similar structure but with ester groups instead of cyano groups.
Uniqueness
3-(Diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile is unique due to the presence of both diethylamino and cyano groups on the pyridine ring
Properties
IUPAC Name |
3-(diethylamino)-4,5-dimethylpyridine-2,6-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-5-17(6-2)13-10(4)9(3)11(7-14)16-12(13)8-15/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUJIDKQUPLJCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(N=C(C(=C1C)C)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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